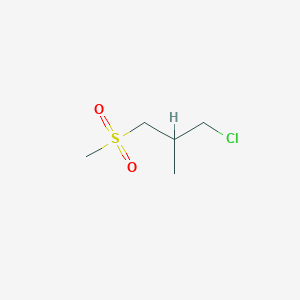

1-Chloro-3-methanesulfonyl-2-methylpropane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

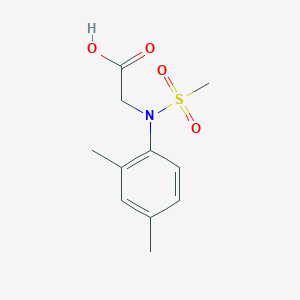

1-Chloro-3-methanesulfonyl-2-methylpropane is a chemical compound with the CAS Number: 1343502-27-1 . It has a molecular weight of 170.66 . The IUPAC name for this compound is 1-chloro-2-methyl-3-(methylsulfonyl)propane .

Molecular Structure Analysis

The InChI code for 1-Chloro-3-methanesulfonyl-2-methylpropane is 1S/C5H11ClO2S/c1-5(3-6)4-9(2,7)8/h5H,3-4H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Aplicaciones Científicas De Investigación

Asymmetric Radical Reactions

1-Chloro-3-methanesulfonyl-2-methylpropane is used in asymmetric radical reactions, particularly in coordination chemistry. For example, it's involved in ruthenium(II)-catalyzed asymmetric addition reactions, producing optically active adducts. This enantiolace differentiation, which occurs in the chlorine atom transferring step, is significant in stereoselective synthesis (Kameyama & Kamigata, 1989).

Synthesis and Structural Studies

This compound plays a role in various synthetic processes. For instance, it's involved in the synthesis of specific molecular structures, such as 2-chloroethyl(methylsulfonyl)methanesulfonate, where its structural and vibrational properties, as well as biological activity, are of interest. X-ray diffraction and theoretical methodologies are often employed to understand its molecular structure (Galván et al., 2018).

Catalysis and Organic Transformations

In organic chemistry, 1-Chloro-3-methanesulfonyl-2-methylpropane is used in catalytic processes and transformations. For example, it's involved in the Lewis acid catalyzed reaction of aliphatic thiols with thiophosgene, contributing to the formation of complex organic compounds (Nilsson, 1974).

Molecular Interaction Studies

This compound is also instrumental in studying molecular interactions and mechanisms. For instance, its reaction with sodium hydride leads to the formation of bis(methylthio)(methylsulfinyl)methane, providing insights into reaction mechanisms and molecular interactions in organic chemistry (Ogura, Katoh, & Tsuchihashi, 1978).

Environmental and Biological Studies

In environmental science and biology, compounds like 1-Chloro-3-methanesulfonyl-2-methylpropane can be used to study the metabolism of related sulfur compounds. Research into microbial metabolism of methanesulfonic acid, for instance, provides valuable insights into the biogeochemical cycling of sulfur and its environmental impacts (Kelly & Murrell, 1999).

Safety And Hazards

1-Chloro-3-methanesulfonyl-2-methylpropane is a highly flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces . The compound should be handled under inert gas and protected from moisture . It’s also important to use explosion-proof electrical, ventilating, and lighting equipment when handling this compound .

Propiedades

IUPAC Name |

1-chloro-2-methyl-3-methylsulfonylpropane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClO2S/c1-5(3-6)4-9(2,7)8/h5H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCSBEINTQALFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)C)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-3-methanesulfonyl-2-methylpropane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2432834.png)

![3-(3,4-dimethoxyphenyl)-2-((2-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2432841.png)

![N'-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide](/img/structure/B2432844.png)

![N-(3-chlorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-methylacetamide](/img/structure/B2432849.png)

![N-[(1-Methoxycyclobutyl)methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2432850.png)

![(Z)-N'-(thiophen-2-ylmethylene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B2432851.png)

![(E)-ethyl 5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2-((4-(trifluoromethyl)benzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2432852.png)